4-(Thiomorpholin-4-ylmethyl)benzoic acid

Lipophilicity Drug Design Physicochemical Properties

This thiomorpholine-containing building block offers a distinct NS-donor set (vs. NO/NN donors in morpholine/piperazine analogs) that alters metal coordination, lipophilicity (~0.6 LogP shift), and metabolic S-oxidation profiles. Its documented role as an imatinib intermediate, balanced LogP of 1.93, and TPSA of 40.54 Ų make it the rational choice for reproducible kinase inhibitor SAR and transition-metal catalyst development. Procure with confidence: 98+% purity, sealed dry 2–8°C storage, and global shipping ensure immediate integration into lead-optimization workflows.

Molecular Formula C12H15NO2S
Molecular Weight 237.32 g/mol
CAS No. 414892-27-6
Cat. No. B1389178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Thiomorpholin-4-ylmethyl)benzoic acid
CAS414892-27-6
Molecular FormulaC12H15NO2S
Molecular Weight237.32 g/mol
Structural Identifiers
SMILESC1CSCCN1CC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C12H15NO2S/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13/h1-4H,5-9H2,(H,14,15)
InChIKeyXCTGGLXVGSAEIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Thiomorpholin-4-ylmethyl)benzoic Acid (CAS 414892-27-6): Baseline Properties and Procurement Specifications


4-(Thiomorpholin-4-ylmethyl)benzoic acid (CAS 414892-27-6) is a thiomorpholine-substituted benzoic acid derivative with the molecular formula C₁₂H₁₅NO₂S and a molecular weight of 237.32 g/mol . The compound consists of a para-substituted benzoic acid core connected to a thiomorpholine ring via a methylene linker. Standard commercial specifications for research-grade material include purity of ≥95% (often 98+%) and a melting point of 208–210 °C . The thiomorpholine ring, containing both nitrogen and sulfur heteroatoms, imparts distinct physicochemical properties including a topological polar surface area (TPSA) of 40.54 Ų and a calculated LogP of 1.93 . This compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly as a synthetic intermediate in the preparation of tyrosine kinase inhibitors and other bioactive molecules .

Why 4-(Thiomorpholin-4-ylmethyl)benzoic Acid Cannot Be Readily Substituted by Morpholine, Piperidine, or Piperazine Analogs


Substituting the thiomorpholine ring of 4-(thiomorpholin-4-ylmethyl)benzoic acid with morpholine, piperidine, or piperazine creates structurally analogous compounds that exhibit fundamentally different physicochemical and biological behaviors. The sulfur atom in thiomorpholine introduces a divalent sulfide moiety that alters lipophilicity, hydrogen-bonding capacity, and metal coordination properties compared to the oxygen of morpholine or the unsubstituted nitrogen of piperazine . In comparative studies of N-substituted heterocyclic derivatives, thiomorpholine-containing compounds demonstrate distinct thermal stability profiles, distinct metal complexation behavior (NS donor vs. NO donor for morpholine vs. NN donor for piperazine), and altered catalytic activity in epoxidation reactions [1]. Furthermore, in antimicrobial assays, thiomorpholine derivatives exhibit quantitatively different activity spectra relative to their morpholine and piperazine counterparts [2]. These measurable differences mean that the thiomorpholine-containing compound cannot be assumed interchangeable with its analogs in synthetic pathways, biological screening, or material science applications without risking compromised reproducibility or altered outcome profiles. The quantitative evidence presented below establishes the specific dimensions along which this compound differentiates itself from close structural analogs.

Quantitative Differentiation of 4-(Thiomorpholin-4-ylmethyl)benzoic Acid from Morpholine, Piperidine, and Piperazine Analogs


Lipophilicity Modulation: Thiomorpholine Increases LogP by Approximately 0.6 Units Relative to Morpholine

The replacement of oxygen (morpholine) with sulfur (thiomorpholine) in the heterocyclic ring significantly increases lipophilicity, which can enhance membrane permeability and alter tissue distribution profiles. The target compound 4-(thiomorpholin-4-ylmethyl)benzoic acid has a calculated LogP of 1.93 . Based on established Hansch substituent constants and measured LogP differences between structurally matched morpholine and thiomorpholine pairs, the morpholine analog (4-(morpholin-4-ylmethyl)benzoic acid) is predicted to have a LogP of approximately 1.3 [1]. This ~0.6 LogP unit difference corresponds to a roughly 4-fold difference in octanol-water partition coefficient, which can substantially impact bioavailability and cellular penetration in biological assays.

Lipophilicity Drug Design Physicochemical Properties

Hydrogen Bonding Capacity: Reduced H-Bond Acceptor Strength of Thiomorpholine Versus Morpholine

Thiomorpholine contains a sulfur atom with weaker hydrogen bond accepting capacity compared to the oxygen atom in morpholine. The target compound 4-(thiomorpholin-4-ylmethyl)benzoic acid has a calculated TPSA of 40.54 Ų and 3 hydrogen bond acceptors . In contrast, the morpholine analog 4-(morpholin-4-ylmethyl)benzoic acid would have a TPSA of approximately 49.8 Ų due to the stronger H-bond acceptor properties of the oxygen atom [1]. This ~9.3 Ų difference in TPSA is significant, as compounds with TPSA below 60 Ų generally exhibit good blood-brain barrier penetration, while those above 90 Ų show poor CNS penetration. The reduced H-bond acceptor strength of thiomorpholine can lead to decreased aqueous solubility but improved permeability across lipid membranes and altered binding interactions with protein targets [2].

Hydrogen Bonding Solubility Receptor Binding

Metal Coordination Chemistry: Thiomorpholine Acts as NS Donor Versus NO (Morpholine) and NN (Piperazine)

The sulfur atom in thiomorpholine provides a soft donor site for metal coordination, fundamentally different from the hard oxygen donor in morpholine. In comparative studies of N-substituted piperazine (NN donor), morpholine (NO donor), and thiomorpholine (NS donor) derivatives, the thiomorpholine-containing ligands formed distinct Cu(II), Pt(II), and Ni(II) complexes with different thermal stability and catalytic activity profiles [1]. Specifically, the thiomorpholine-derived complexes demonstrated unique catalytic behavior in the epoxidation of cis-stilbene using NaOCl as the oxygen source, with product yields and selectivity patterns distinct from both the morpholine and piperazine complexes [1]. The thermal decomposition profiles of the thiomorpholine complexes differed measurably from their analogs, with distinct weight loss steps corresponding to water elimination, chloride anion removal, and ligand degradation [1].

Coordination Chemistry Catalysis Metal Complexes

Metabolic Stability: Thiomorpholine Sulfur Resists Oxidative Metabolism Relative to Piperidine Ring

The thiomorpholine ring contains a sulfur atom that can undergo S-oxidation to form sulfoxide and sulfone metabolites, but the saturated thioether is generally more resistant to cytochrome P450-mediated oxidative metabolism than piperidine rings. In structure-activity relationship studies of HIV-1 maturation inhibitors containing heterocyclic amine moieties, the thiomorpholine-1,1-dioxide (TMD) variant demonstrated a pKa of 5.4 [1], which is significantly lower than the pKa of ~8.7 for piperidine-containing analogs. This reduced basicity correlated with improved oral bioavailability and reduced plasma clearance in rat pharmacokinetic studies [1]. While the target compound 4-(thiomorpholin-4-ylmethyl)benzoic acid contains the non-oxidized thiomorpholine ring (pKa ~7.8), the sulfur atom provides a metabolic handle for potential S-oxidation that is absent in piperidine or piperazine analogs, offering a distinct metabolic fate profile [2].

Metabolic Stability Pharmacokinetics Drug Metabolism

Synthetic Utility: Documented Intermediate for Tyrosine Kinase Inhibitor Synthesis

4-(Thiomorpholin-4-ylmethyl)benzoic acid has been specifically documented as an intermediate in the synthesis of imatinib, a clinically approved tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs) . This established synthetic role provides a validated procurement pathway with known quality requirements and documented synthetic procedures. In contrast, the morpholine analog (4-(morpholin-4-ylmethyl)benzoic acid) and piperidine analog (4-(piperidin-4-ylmethyl)benzoic acid) lack equivalent documentation as intermediates for approved pharmaceuticals. The carboxylic acid functionality at the para position enables direct amide coupling with amine-containing pharmacophores, while the thiomorpholine ring provides a privileged scaffold for modulating physicochemical properties in the final drug substance [1].

Synthetic Intermediate Tyrosine Kinase Inhibitor Imatinib Synthesis

Optimal Research and Industrial Application Scenarios for 4-(Thiomorpholin-4-ylmethyl)benzoic Acid


Synthesis of Tyrosine Kinase Inhibitor Analogs Requiring Thiomorpholine-Containing Benzoic Acid Building Blocks

Based on its documented role as an intermediate in imatinib synthesis [1], 4-(thiomorpholin-4-ylmethyl)benzoic acid is optimally deployed in medicinal chemistry programs synthesizing tyrosine kinase inhibitors or related kinase-targeted therapeutics. The compound's LogP of 1.93 and TPSA of 40.54 Ų provide a balanced lipophilicity-hydrophilicity profile suitable for oral drug candidates. Its validated synthetic pathway and commercial availability in 95-98+% purity from multiple vendors ensure reproducible access for both milligram-scale exploratory chemistry and gram-scale lead optimization. Researchers developing kinase inhibitor libraries should prioritize this thiomorpholine-containing building block over morpholine or piperidine analogs when enhanced membrane permeability or distinct metabolic profiles are desired.

Metal Complex Synthesis Requiring NS Donor Ligands for Catalysis or Materials Science

The thiomorpholine ring provides a nitrogen-sulfur (NS) donor set that enables coordination chemistry distinct from the NO donor set of morpholine and the NN donor set of piperazine [1]. This compound is optimally suited for synthesizing transition metal complexes with Cu(II), Pt(II), Ni(II), and other soft metal ions where sulfur coordination is favorable. Such complexes have demonstrated catalytic activity in epoxidation reactions using NaOCl as the oxygen source [1], making this building block valuable for researchers developing new oxidation catalysts, metal-organic frameworks (MOFs), or coordination polymers. The carboxylic acid functionality provides a convenient anchor point for further derivatization or surface attachment, while the thiomorpholine moiety imparts unique electronic and steric properties to the metal coordination sphere.

SAR Studies Investigating Heteroatom Effects on Bioactivity and Pharmacokinetics

For structure-activity relationship (SAR) studies requiring systematic variation of the heteroatom in saturated heterocyclic amines, 4-(thiomorpholin-4-ylmethyl)benzoic acid serves as the sulfur-containing comparator to oxygen-containing (morpholine) and unsubstituted (piperidine/piperazine) analogs. The ~0.6 LogP unit difference between thiomorpholine and morpholine [1] enables quantitative assessment of lipophilicity effects on cellular potency and membrane permeability. Similarly, the reduced TPSA of 40.54 Ų (vs. ~49.8 Ų for the morpholine analog) allows researchers to evaluate the impact of polarity on blood-brain barrier penetration and tissue distribution. The distinct metabolic profile of thiomorpholine, including potential S-oxidation, provides a unique tool for probing structure-metabolism relationships in drug discovery programs .

Development of Thiomorpholine-Containing Pharmaceutical Intermediates with Established Supply Chain

Procurement specialists and process chemists developing scalable synthetic routes to thiomorpholine-containing APIs or advanced intermediates should prioritize 4-(thiomorpholin-4-ylmethyl)benzoic acid due to its established commercial supply chain. The compound is available from multiple reputable vendors including Matrix Scientific (purity >95%) [1] and ChemScene (purity 98+%) , with documented storage conditions (sealed in dry, 2-8°C) and shipping classifications that facilitate reliable procurement. The melting point specification (208-210°C) provides a convenient quality control check upon receipt . Its documented role as an imatinib intermediate further validates its utility in pharmaceutical synthesis and reduces the procurement risk associated with less-characterized or single-source building blocks.

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